molecular formula C6H9NO2S B12859452 1-Carbamothioylcyclobutane-1-carboxylic acid

1-Carbamothioylcyclobutane-1-carboxylic acid

Cat. No.: B12859452
M. Wt: 159.21 g/mol
InChI Key: XMEXHXMBEFHACW-UHFFFAOYSA-N
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Description

1-Carbamothioylcyclobutane-1-carboxylic acid is a compound with the molecular formula C6H9NO3 It is known for its unique cyclobutane ring structure, which imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-carbamothioylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed [2 + 2] cycloaddition reaction of silyl enol ethers with α,β-unsaturated carbonyl compounds . This reaction provides a promising tool for the synthesis of donor-acceptor cyclobutane derivatives.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Carbamothioylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Carbamothioylcyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-carbamothioylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s cyclobutane ring structure allows it to fit into certain active sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Uniqueness: 1-Carbamothioylcyclobutane-1-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

1-carbamothioylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H9NO2S/c7-4(10)6(5(8)9)2-1-3-6/h1-3H2,(H2,7,10)(H,8,9)

InChI Key

XMEXHXMBEFHACW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=S)N)C(=O)O

Origin of Product

United States

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